Biotin-JQ1
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H53ClN8O6S2 |
|---|---|
Molecular Weight |
829.5 g/mol |
IUPAC Name |
N-[3-[2-[2-[3-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C39H53ClN8O6S2/c1-24-25(2)56-38-34(24)35(27-10-12-28(40)13-11-27)43-29(37-47-46-26(3)48(37)38)22-33(50)42-15-7-17-53-19-21-54-20-18-52-16-6-14-41-32(49)9-5-4-8-31-36-30(23-55-31)44-39(51)45-36/h10-13,29-31,36H,4-9,14-23H2,1-3H3,(H,41,49)(H,42,50)(H2,44,45,51) |
InChI Key |
HLZRRKIVMLXYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Biotin Jq1 Analogues
Biotinylation Methods for JQ1 Derivatization
Biotinylation, the process of attaching biotin (B1667282) to a molecule, can be achieved through various chemical and enzymatic methods. gbiosciences.com Chemical methods offer flexibility and can be applied in vitro and in vivo, although achieving uniform labeling can be challenging. gbiosciences.com Biotinylation reagents are designed to target specific functional groups on the molecule to be labeled, such as primary amines, sulfhydryl groups, carbohydrates, and carboxyl groups. gbiosciences.comthermofisher.com
For JQ1, derivatization with biotin typically involves attaching a biotin moiety via a linker. Biotinylated-JQ1 (Biotin-JQ1) has been synthesized as a derivative of JQ1 with high affinity for the bromodomain of BRD4. medchemexpress.comglpbio.com One approach involves synthesizing a JQ1 probe containing a functional group suitable for conjugation to a biotin handle. For instance, a JQ1 probe with a 1-chloroalkane (CA) group has been synthesized for covalent attachment to a biotin ligase, mediated by a Halo-tag. nih.gov This method, termed Drug-ID, allows for the identification of drug-protein interactions within living cells through proximity biotinylation. nih.gov
Another strategy involves incorporating an alkyne handle into a JQ1 derivative, such as (+)-JQ1 PA (Propargyl Amide). medchemexpress.combio-techne.com This alkyne group can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry, with an azide-containing biotin molecule to form a stable conjugate. medchemexpress.combio-techne.com This click chemistry approach allows for the modular synthesis of biotinylated JQ1 probes.
Biotinylation of JQ1 enables its use in various applications, including affinity purification and pull-down assays to identify proteins that interact with JQ1. gbiosciences.comresearchgate.net For example, histidine-tagged bromodomain-containing protein constructs of BRD4 and BRDT have been used to form complexes with a biotin-tagged (+)-JQ1 probe in competitive binding assays. nih.govacs.org Biotinylated-JQ1 has been shown to inhibit the proliferation of MM1.S multiple myeloma cells with an EC50 of 0.4 μM. medchemexpress.comglpbio.com
Development of JQ1-Based Multifunctional Chemical Probes
The JQ1 scaffold has served as a basis for developing a variety of multifunctional chemical probes. These probes incorporate additional functionalities, such as photoactivatable groups, click chemistry handles, or fluorescent tags, to enable diverse applications in chemical biology, including target identification, protein interaction studies, and live-cell imaging. acs.orgaacrjournals.orgmdpi.com
Photoactivatable Probes
Photoactivatable JQ1 probes are designed to enable light-controlled manipulation of JQ1's activity or to facilitate covalent cross-linking to its binding partners upon irradiation. These probes typically incorporate a photoactivatable group, such as a diazirine. pnas.orgrsc.orgbiorxiv.org Upon UV or visible light irradiation, the diazirine group generates a highly reactive carbene intermediate that can covalently label nearby molecules, including proteins. pnas.orgbiorxiv.org
Photoaffinity labeling (PAL) is a technique that utilizes photoactivatable probes to identify small molecule targets. pnas.orgbiorxiv.org A PAL probe typically includes a photoactivatable group and an affinity handle, such as biotin, for subsequent enrichment and identification of labeled proteins. pnas.orgbiorxiv.org JQ1-based photoactivatable probes have been developed and evaluated for their ability to label target proteins like BRD4. rsc.orgbiorxiv.org Studies have compared the performance of JQ1 probes incorporating different photoactivatable groups, such as diazirine and acyl silane (B1218182) handles, in cellular chemoproteomic profiling. biorxiv.org For example, a JQ1 probe with an isopropyl-substituted acyl silane handle (JQ1-iPr) showed better enrichment of BRD4 compared to a diazirine-based probe (JQ1-DA) in K562 leukemia cells. biorxiv.org
The development of photocatalytic target identification platforms has also utilized JQ1 conjugates. These platforms employ photocatalysts that, upon visible light irradiation, can generate reactive intermediates to label targets in proximity to the small molecule. pnas.orgbiorxiv.org This approach can lead to signal amplification, resulting in enhanced target enrichment. pnas.orgbiorxiv.org
Click Chemistry-Enabled Probes
Click chemistry provides a powerful and versatile method for conjugating molecules with high efficiency and specificity, even in complex biological environments. acs.orgaacrjournals.org JQ1 derivatives incorporating functional groups suitable for click chemistry reactions, such as alkynes or trans-cyclooctenes (TCO), have been synthesized to create click chemistry-enabled probes. medchemexpress.combio-techne.comaacrjournals.orgmedchemexpress.com
Clickable BET inhibitors, including JQ1-Propargyl Amide (JQ1-PA) and JQ1-trans-cyclooctene (JQ1-TCO), have been developed. medchemexpress.comaacrjournals.orgmedchemexpress.com JQ1-PA contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules. medchemexpress.combio-techne.com JQ1-TCO contains a trans-cyclooctene (B1233481) moiety, which can react with tetrazine-functionalized molecules via a strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse electron-demand Diels-Alder reaction, often referred to as bioorthogonal click chemistry. medchemexpress.comaacrjournals.orgmedchemexpress.com
These clickable JQ1 derivatives can be used as molecular probes in vitro and in vivo. medchemexpress.comaacrjournals.orgmedchemexpress.com They allow for the modular attachment of various tags, such as fluorophores or affinity tags like biotin, through click chemistry. bio-techne.comaacrjournals.org This approach preserves the functional integrity of the BET inhibitor and enables studies on cellular localization, protein and genomic targets, and drug effects. aacrjournals.org Click chemistry has also been applied in the development of PROTACs (proteolysis targeting chimeras) and CLIPTACs (in-cell click-formed proteolysis targeting chimeras) based on the JQ1 scaffold, allowing for targeted protein degradation. medchemexpress.comacs.org
Fluorescently Tagged JQ1 Analogues
Fluorescently tagged JQ1 analogues are valuable tools for visualizing the localization and dynamics of BET proteins and their interactions in living cells. These probes consist of JQ1 conjugated to a fluorophore. mdpi.combiorxiv.orgchemrxiv.org The choice of fluorophore and the method of conjugation are important for maintaining the probe's ability to bind to BET proteins and for achieving optimal fluorescence properties in a cellular environment.
Fluorescein-labeled (+)-JQ1 (Fl-JQ1) has been used as a tracer in competitive inhibition fluorescence anisotropy assays to measure the binding affinities of other inhibitors to BET bromodomains like BRD2 D1, BRD4 D1, and BRD4 D2. chemrxiv.orgnih.gov
Multifunctional fluorescent ligands combining JQ1 with fluorophores and other functionalities, such as HaloTag ligands, have been developed for advanced cell biological experiments. biorxiv.org For instance, JQ1 appended with Si-rhodamine-based JF-HaloTag ligands have been used to induce rapid translocation of BRD4 to nuclear regions where the HaloTag protein is expressed. biorxiv.org The properties of the parent dye scaffold can influence the permeability and behavior of these multifunctional ligands in cells. biorxiv.org
Stimulated Raman Scattering (SRS) microscopy combined with bioorthogonal tagging strategies offers an alternative to fluorescence imaging for visualizing small molecules in live cells. acs.org Modified tags, such as methoxypyridazyl pyrimidyl butadiyne (MPDY), have been developed and conjugated to JQ1 to enable visualization of its nuclear distribution in living cells using SRS microscopy, addressing limitations associated with traditional bulky fluorophores. acs.org
Rational Design Principles for Enhanced Probe Performance in Cellular Environments
The rational design of JQ1-based chemical probes aims to optimize their performance in cellular environments, considering factors such as cell permeability, target binding affinity and selectivity, metabolic stability, and the specific requirements of the intended application (e.g., imaging, target identification, protein degradation). biorxiv.orga2bchem.comacs.orgnih.gov
Maintaining high affinity and selectivity for BET bromodomains is a primary consideration in probe design. (+)-JQ1 is known for its potent and selective binding to BET proteins, particularly BRD4. medchemexpress.comnih.gova2bchem.com Modifications to the JQ1 scaffold must ideally preserve or enhance these binding characteristics. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications affect binding affinity and selectivity. chemrxiv.orgnih.gov
Cell permeability is essential for probes intended for live-cell studies. The physicochemical properties of the probe, such as lipophilicity and polarity, influence its ability to cross cell membranes. biorxiv.orgacs.org The addition of tags or linkers can alter these properties, and rational design involves balancing the requirements of the tag with the need for cellular uptake. biorxiv.orgacs.org For example, studies on multifunctional fluorescent ligands have shown that the properties of the parent dye can dominate the permeability characteristics of the conjugated probe. biorxiv.org
Metabolic stability is particularly important for probes used in cellular or in vivo studies to ensure sufficient exposure time and minimize the formation of potentially interfering metabolites. nih.govacs.orgoup.com As JQ1 is susceptible to metabolic degradation, designing analogues with improved metabolic profiles is a key aspect of rational design. nih.govacs.orgoup.com Identifying the major metabolic pathways and sites of metabolism can guide the introduction of modifications to block or slow down these processes. acs.orgoup.com
For specific applications, additional design principles apply. For photoactivatable probes, the photoactivatable group should be efficiently activated by light and generate a reactive species that labels targets in close proximity to the binding site. pnas.orgbiorxiv.org For click chemistry-enabled probes, the functional groups should be readily accessible for reaction and bioorthogonal if intended for live-cell applications. acs.orgaacrjournals.org For fluorescent probes, the fluorophore should have appropriate excitation and emission properties, good photostability, and minimal interference with probe-target interactions. mdpi.combiorxiv.org The linker connecting the JQ1 scaffold to the tag is also a critical design element, influencing the probe's flexibility, solubility, and interactions with its target and cellular environment. acs.org
Rational design also involves considering the potential for off-target interactions and minimizing non-specific binding. rsc.orgbiorxiv.org Comparative studies with control probes, such as the inactive enantiomer of JQ1 ((–)-JQ1), are important for validating target specificity. nih.govacs.orgpnas.orgbiorxiv.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| (+)-JQ1 | 54675780 |
| This compound | 1635437523 |
| JQ1-Propargyl Amide | N/A |
| JQ1-trans-cyclooctene | N/A |
| (–)-JQ1 | 54675779 |
| JQ1-iPr | N/A |
| JQ1-DA | N/A |
| Fl-JQ1 | N/A |
| JQ1-G2 | N/A |
| CA-JQ1 | N/A |
| MPDY-tagged JQ1 | N/A |
| JQ1-CHO | N/A |
| JQ1-OH | N/A |
| JQ1-D | N/A |
| IBET-762 | 46916471 |
| BRD4 | 60491 |
| BRDT | 512176 |
| BRD2 | 60490 |
| BRD3 | 60492 |
| CYP3A4 | 1967 |
| HaloTag | N/A |
| Diazirine | 2763920 |
| Acyl silane | N/A |
| Alkyne | 6326 |
| Azide | 25198931 |
| Trans-cyclooctene | N/A |
| Tetrazine | 16006468 |
| Fluorescein | 3013 |
| Si-rhodamine | N/A |
| MPDY | N/A |
Interactive Data Tables
While the search results provide detailed research findings and some quantitative data (e.g., IC50 values, enrichment factors), the format is not directly conducive to generating interactive data tables without making assumptions or extracting specific data points from figures or supplementary materials, which is beyond the scope of this response. The key data points regarding probe performance, such as IC50 values for different JQ1 derivatives against BET proteins or enrichment factors in proteomic experiments, are discussed within the text based on the search results.
However, a conceptual table illustrating the types of JQ1-based probes and their applications can be presented:
| Probe Type | Key Functional Group(s) | Example JQ1 Derivative(s) | Primary Application(s) |
| Biotinylated Probe | Biotin | This compound, CA-JQ1 | Affinity purification, pull-down assays, target ID medchemexpress.comglpbio.comnih.gov |
| Photoactivatable Probe | Diazirine, Acyl Silane | JQ1-DA, JQ1-iPr | Photoaffinity labeling, target identification rsc.orgbiorxiv.org |
| Click Chemistry Probe | Alkyne, TCO | JQ1-PA, JQ1-TCO | Modular conjugation, PROTACs, CLIPTACs medchemexpress.comacs.orgbio-techne.comaacrjournals.orgmedchemexpress.com |
| Fluorescent Probe | Fluorophore | Fl-JQ1, JQ1-rhodamine | Live-cell imaging, binding assays biorxiv.orgchemrxiv.orgnih.gov |
| SRS Imaging Probe | BADY, MPDY | MPDY-tagged JQ1 | Live-cell visualization by SRS microscopy acs.org |
Molecular Mechanisms of Biotin Jq1 Target Engagement
Bromodomain Binding Affinity and Selectivity
JQ1, and by extension Biotin-JQ1, exhibits potent binding affinity for the bromodomains of the BET protein family. invivochem.comwikipedia.org This binding is competitive with the natural ligands of bromodomains, acetylated lysine (B10760008) residues. acs.org By occupying the acetyl-lysine binding pocket within the bromodomain, JQ1 prevents BET proteins from interacting with acetylated histones and other acetylated proteins. mdpi.comacs.org
Specificity for BRD2, BRD3, BRD4, and BRDT Bromodomains
The BET family consists of four main members in mammals: BRD2, BRD3, BRD4, and the testis-specific BRDT. wikipedia.orgmdpi.com All BET proteins contain two tandem bromodomains, referred to as BD1 and BD2, located at the N-terminus. activemotif.comactivemotif.comactivemotif.commdpi.comwikipedia.orgwikipedia.org3dcartstores.comactivemotif.comcaymanchem.comrndsystems.combiorxiv.orgnovusbio.comgenecards.orgresearchgate.net JQ1 is known to bind to both BD1 and BD2 of these BET proteins, effectively inhibiting their interaction with acetylated lysine marks on chromatin. researchgate.net While JQ1 is considered a pan-BET inhibitor due to its activity across the family, studies have also explored the development of inhibitors with selectivity for specific bromodomains or BET family members. pnas.orgplos.org
Data on the binding affinities of JQ1 to different BET bromodomains highlight its potency. For example, JQ1 has been reported to inhibit BRD4(1/2) with IC50 values of 77 nM and 33 nM in enzymatic assays. invivochem.com Binding affinity measurements using techniques like bio-layer interferometry and isothermal titration calorimetry have provided more detailed insights into the interaction strengths.
| Protein Target (Bromodomain) | Assay Method | Kd (nM) | pKd | Reference |
|---|---|---|---|---|
| BRD2 BD1 | Bio-layer interferometry | 14.7 | 7.83 | guidetopharmacology.org |
| BRD2 BD1 | Thermal denaturation assay | 11 | 7.96 | guidetopharmacology.org |
| BRD4 BD1 | Isothermal titration calorimetry | 50 | 7.3 | guidetopharmacology.org |
| BRD4 BD1 | Isothermal titration calorimetry | 49 | 7.31 | guidetopharmacology.org |
These data illustrate that JQ1 binds with high affinity to the BD1 domains of both BRD2 and BRD4. Although not explicitly shown in this table, JQ1 generally exhibits similar high affinity for the other BET family members (BRD3 and BRDT) and their BD2 domains, classifying it as a potent pan-BET inhibitor. plos.org
Disruption of Bromodomain-Acetyllysine Interactions
The primary mechanism by which this compound exerts its effects is by disrupting the interaction between BET bromodomains and acetylated lysine residues on target proteins. mdpi.comacs.org Bromodomains contain a conserved acetyl-lysine binding cavity, and JQ1 is designed to fit into this pocket, mimicking the acetylated lysine. mdpi.comacs.org This competitive binding prevents BET proteins from being recruited to chromatin sites marked by acetylation, which are often associated with active transcription. activemotif.comactivemotif.comactivemotif.com
The disruption of these interactions by JQ1 leads to significant alterations in downstream chromatin signaling and transcriptional regulation. acs.org For instance, JQ1 treatment can lead to the displacement of BET proteins from chromatin, affecting the transcription of genes regulated by these proteins, including key oncogenes like MYC. acs.orgbiorxiv.org
Molecular Glue Pharmacology and Induced Proximity Mechanisms
While JQ1 is primarily known as a competitive inhibitor of bromodomain-acetyllysine interactions, the concept of "molecular glue" pharmacology describes a different mechanism where a small molecule induces or stabilizes a protein-protein interaction that would not otherwise occur or would be transient. ub.eduacs.orgresearchgate.net Molecular glue degraders, for example, can induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target protein's degradation. ub.eduacs.org
In the context of this compound, while its core function is competitive inhibition, the biotinylation allows it to be used in systems designed to explore induced proximity. Biotin-conjugated molecules can be utilized in techniques like proximity labeling, where a biotin (B1667282) ligase is brought into proximity with the compound-bound protein complex, leading to biotinylation of interacting proteins. acs.orgnih.govescholarship.org This allows for the identification of proteins that are in the vicinity of the this compound-bound target, including potential interaction partners that might be stabilized or brought into proximity by the compound. nih.govescholarship.org
Stabilization of Protein-Protein Interactions (e.g., BRD4-CENP-B Complex)
While JQ1's main mode of action is disruptive binding to bromodomains, some studies using JQ1 or related BET inhibitors in proximity-based assays have provided insights into potential induced proximity effects or the stabilization of certain protein complexes. The BioTAC system, which uses a bifunctional molecule linking a compound of interest (like JQ1) to a proximity labeling enzyme recruiter, has been employed to map the interactome of JQ1-bound BET proteins. nih.govescholarship.org These studies can reveal both direct targets and proteins that are part of complexes with the target upon compound binding.
Although direct evidence for this compound acting as a molecular glue to stabilize a specific complex like BRD4-CENP-B is not explicitly detailed in the provided search results, the use of biotinylated BET inhibitors in proximity-based proteomics is a method to identify protein complexes associated with BET proteins in the presence or absence of the inhibitor. acs.orgnih.govescholarship.org This approach can potentially uncover instances where the inhibitor influences the formation or stability of protein complexes, which could be interpreted in the context of induced proximity. CENP-B is a centromere protein involved in centromere formation and kinetochore assembly, and it binds to specific DNA sequences in centromeric DNA. nih.govactivemotif.comwikipedia.orgsurmodics.comgenecards.org While BRD4 is known to associate with chromatin and regulate transcription activemotif.comwikipedia.org3dcartstores.comnih.gov, a direct molecular glue interaction or stabilization of a BRD4-CENP-B complex specifically induced by this compound would require dedicated experimental evidence from proximity ligation or similar assays analyzing this specific interaction.
Advanced Methodologies for Proteomic and Genomic Profiling Using Biotin Jq1
Quantitative Proteomics Approaches (e.g., SILAC, TMT) in Conjunction with Biotin-JQ1 Probes
Quantitative proteomics techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling, are powerful methods for comparing protein abundance levels across different biological conditions metwarebio.com. When used in conjunction with biotinylated probes like this compound, these approaches allow for the quantitative assessment of protein engagement and interaction dynamics upon treatment with the probe or competing molecules.
One application involves using SILAC to label different cell populations. For instance, cells can be cultured in media containing either "light" or "heavy" isotopes of essential amino acids metwarebio.comsilantes.com. These differentially labeled cells can then be treated under various conditions, such as with a this compound probe, a competing non-biotinylated compound (like JQ1), or a vehicle control. After treatment, the cell populations are combined, and biotinylated proteins are enriched using streptavidin affinity purification. Subsequent mass spectrometry analysis allows for the quantification of proteins based on the ratios of their light and heavy isotopic forms, revealing proteins that are specifically enriched by the biotinylated probe and potentially displaced by the competing ligand nih.gov. A SILAC-tandem mass spectrometry experiment was described to identify the JQ1-protein interactome using a CA-modified probe, comparing mock-treated cells, probe-treated cells, and cells treated with the probe plus excess competing JQ1 nih.gov.
TMT labeling offers another multiplexing capability for quantitative proteomics. In a typical TMT workflow, peptides from different samples are labeled with isobaric tags that have distinct reporter ions metwarebio.comsilantes.com. After labeling, the samples are combined and analyzed by mass spectrometry. The relative abundance of peptides (and thus the proteins from which they originated) across the different samples is determined by the intensity of the reporter ions in the MS/MS spectra metwarebio.comsilantes.com. This approach can be integrated with this compound studies by treating different cell states or conditions with the probe, purifying the biotinylated proteins, digesting them into peptides, labeling the peptides with TMT reagents, and then performing multiplexed quantitative mass spectrometry springernature.comnih.gov. This allows for the simultaneous comparison of the proteins captured by this compound across multiple conditions in a single mass spectrometry run, reducing variability and increasing throughput metwarebio.comsilantes.com. While primarily applied to DNA-protein interactions in one study, a SILAC/TMT-based higher-order multiplexing approach has been developed for interaction proteomics, highlighting the potential for combining these methods with biotinylated probes acs.org. TMT-based proteome analysis has also been used for enriched cell types after purification with streptavidin-sepharose beads and on-bead digestion nih.gov.
These quantitative proteomics strategies, when combined with this compound probes, provide a robust framework for identifying direct protein targets of JQ1 and characterizing changes in protein complex composition or localization induced by BET inhibition.
Affinity Purification and Mass Spectrometry-Based Characterization of Biotinylated Proteins
Affinity purification coupled with mass spectrometry (AP-MS) is a widely used technique for identifying protein-protein interactions and protein targets of small molecules. The high affinity of biotin (B1667282) for streptavidin (with a dissociation constant on the order of 10–14 M) makes biotinylated probes ideal for affinity purification applications acs.org. In the context of this compound, this involves using the biotin tag to isolate proteins that have bound the JQ1 moiety.
The general workflow for AP-MS using this compound probes typically involves treating cells or cell lysates with the biotinylated probe. The probe binds to its target proteins, including BET proteins like BRD2, BRD3, and BRD4, as well as potentially other interacting partners nih.govresearchgate.net. Following incubation, the cellular material is lysed, and the biotinylated proteins (and any proteins tightly associated with them) are captured using streptavidin-conjugated beads or resin springernature.comacs.org. The strong noncovalent interaction between biotin and streptavidin allows for stringent washing steps to remove non-specifically bound proteins, thereby enriching for genuine interactors acs.org.
After washing, the captured proteins are typically eluted from the streptavidin beads or, more commonly in recent workflows, subjected to on-bead digestion with a protease like trypsin springernature.comacs.org. On-bead digestion releases peptides directly from the immobilized proteins. The resulting peptide mixture is then analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) acs.org.
Mass spectrometry analysis involves the ionization and fragmentation of peptides, generating characteristic mass spectra that can be used to identify the proteins present in the sample by searching against protein sequence databases. Quantitative information can also be obtained during the MS analysis, as discussed in section 4.3, allowing for the comparison of protein levels across different experimental conditions.
Methods like "Drug-ID" utilize the principle of proximity biotinylation, where a drug (such as JQ1) is conjugated to a biotin ligase. This system allows for the targeted biotinylation of proteins in close proximity to the drug's binding site within living cells, followed by identification of the biotinylated proteome via mass spectrometry nih.gov. Another system, the "Biotin Targeting Chimera (BioTAC) System," employs a small molecule-guided proximity labeling platform to map small molecule interactomes in situ, including for (+)-JQ1. This involves evaluating streptavidin-enriched biotinylated proteins using mass spectrometry-based proteomics researchgate.netresearchgate.net. The "Chem-map" methodology also utilizes biotin-tethered small molecules, including biotinylated JQ1, for mapping binding sites, and while primarily focused on genomic profiling, it is described as enabling proteomic profiling as well researchgate.net.
Affinity purification with this compound, followed by characterization using mass spectrometry, is a powerful approach for identifying both direct targets and off-target binding partners of JQ1, as well as understanding the protein complexes that associate with BET proteins in the presence or absence of the inhibitor.
Investigation of Cellular and Chromatin Associated Biological Processes Modulated by Biotin Jq1
Regulation of Gene Transcription and Chromatin Remodeling
BET proteins, including BRD4, are key regulators of gene transcription by binding to acetylated histones and facilitating the assembly of transcriptional complexes at promoters and enhancers. acs.orgaacrjournals.org JQ1, and by extension its biotinylated form, disrupts these interactions by competitively binding to the bromodomains of BET proteins. acs.orgnih.govacs.org This displacement leads to significant alterations in downstream chromatin signaling and gene expression. acs.orgbiorxiv.org Studies using JQ1 have shown that it can downregulate the expression of genes involved in tumor maintenance and progression, such as MYC. acs.orgbiorxiv.org Inhibition of BET proteins by JQ1 can induce chromatin remodeling, affecting the transcription of multiple genes. aacrjournals.org For instance, JQ1 has been shown to decrease the recruitment of BRD4 to the promoter complexes of genes like MYC and CCND1, resulting in decreased expression. aacrjournals.org
Impact on Locus-Specific Chromatin Environments
Regulating gene expression involves dynamic changes in the chromatin environment at specific genomic loci. biorxiv.orgnih.govbiorxiv.org Tools combining proximity biotinylation with genomic targeting, such as those utilizing catalytically dead Cas9 fused to biotin (B1667282) ligases (dCas9-BE), have been employed to study these locus-specific changes in response to pharmacological treatments like JQ1. biorxiv.orgnih.govbiorxiv.org These methods allow for the identification of proteins associated with specific genomic regions, providing insights into how BET inhibition remodels the local chromatin composition. biorxiv.orgnih.govbiorxiv.org
The MYC gene is a well-established target downregulated by JQ1. acs.orgbiorxiv.org Studies using locus-specific proteomics tools have demonstrated that BET protein displacement from the MYC promoter following JQ1 treatment is associated with a considerable reorganization of the chromatin composition at this locus. acs.orgbiorxiv.orgnih.govbiorxiv.org This reorganization contributes to the reduced expression of MYC and can impact cellular processes like self-renewal. acs.orgbiorxiv.org Conversely, retention of BET proteins at the MYC promoter has been linked to increased resistance to JQ1. acs.orgbiorxiv.orgnih.govbiorxiv.org
Unexpectedly, studies have revealed an enrichment of BRD4 at centromeres, and this localization can be enhanced by JQ1 treatment. biorxiv.org In contrast to its typical mechanism of antagonizing BRD4's association with chromatin, JQ1 appears to act as a molecular glue at centromeres, stabilizing an interaction between BRD4 and the centromere DNA-binding protein CENP-B. biorxiv.org This finding highlights a locus-specific effect of JQ1 that differs from its general impact on chromatin binding and suggests a novel mechanism of action at centromeres. biorxiv.org
Modulation of Protein Complexes and Interactomes (e.g., BRD4 Interactome)
Biotinylated JQ1 is a valuable probe for studying the protein complexes and interactomes associated with BET proteins. biorxiv.org By binding to the bromodomains of BET proteins, Biotin-JQ1 can be used in pull-down assays to isolate and identify proteins that interact with BET proteins, or whose interaction is affected by BET inhibition. biorxiv.orgjci.orgresearchgate.net For example, studies have shown that JQ1 can inhibit the interaction between BRD4 and proteins like RelA, a subunit of NF-κB, thereby suppressing NF-κB activation. researchgate.net this compound pull-down assays have also been used to demonstrate direct interaction between JQ1 and proteins like FOXA1. jci.org Analysis of the BRD4 interactome following JQ1 treatment has revealed changes in the association of BRD4 with various proteins, including those involved in centromere identity. biorxiv.org
Cellular Responses as Readouts for Probe Activity (e.g., Cell Proliferation Modulation)
The biological activity of this compound and the effects of BET inhibition are often assessed through cellular responses, such as the modulation of cell proliferation. acs.orgmedchemexpress.comglpbio.combiorxiv.org JQ1 has been widely documented to reduce cell proliferation in various cell types, including multiple myeloma cells and mesenchymal stem cells. acs.orgmedchemexpress.comglpbio.combiorxiv.orgnih.gov Biotinylated-JQ1 has been shown to inhibit the proliferation of MM1.S multiple myeloma cells with an EC50 of 0.4 μM. medchemexpress.comglpbio.com This antiproliferative effect is a key readout for the activity of BET inhibitors. acs.orgbiorxiv.org JQ1 treatment can lead to cell cycle arrest, often in the G1 phase, and can influence processes like differentiation. nih.gov
Data Table: this compound Effect on MM1.S Cell Proliferation
| Compound | Cell Line | Assay Duration | EC50 (μM) |
| Biotinylated-JQ1 | MM1.S | 72 hours | 0.4 |
Data compiled from search results medchemexpress.comglpbio.com.
Data Table: JQ1 Effect on Mesenchymal Stem Cell Proliferation
| Compound | Cell Type | Dose (nM) | Effect on Proliferation |
| JQ1 | Cord-derived MSCs | 10 | Promoted (at 24h) |
| JQ1 | Cord-derived MSCs | 100 | Decreased |
| JQ1 | Cord-derived MSCs | 500 | Significant Reduction |
Data compiled from search results nih.gov.
Biotin Jq1 in the Context of Targeted Protein Degradation Protacs Research
Design and Synthesis of JQ1-Based PROTACs
The design of a JQ1-based PROTAC is a modular process, capitalizing on the heterobifunctional nature of these molecules. Each PROTAC consists of three key components: a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov In this framework, (+)-JQ1 serves as the high-affinity warhead for BET proteins. researchgate.net
The synthesis of these complex molecules has evolved to become more efficient. Researchers have explored various chemical strategies to connect the JQ1 moiety to different E3 ligase ligands. These strategies include standard amide coupling, as well as the development of one-pot multi-component reactions that streamline the synthetic process and allow for the rapid generation of diverse PROTAC libraries. researchgate.netacs.org The choice of chemical linkage, such as an amide versus an ester, can also be optimized to improve properties like cell permeability and degradation efficacy.
The versatility of the JQ1 scaffold allows for numerous modifications to create derivatives for specific applications. nih.gov Biotin-JQ1, for instance, is a derivative where biotin (B1667282) is attached to the JQ1 molecule, often via a linker. This modification generally does not impede JQ1's high affinity for the BRD4 bromodomain and allows the molecule to be used as a probe in various biochemical assays, such as those involving streptavidin-based detection or purification.
Recruitment of E3 Ubiquitin Ligases
A critical element of a PROTAC's function is its ability to recruit an E3 ubiquitin ligase to the target protein. The human genome encodes over 600 E3 ligases, offering a vast toolbox for PROTAC development, though only a handful have been extensively utilized. JQ1 has been successfully incorporated into PROTACs that recruit a variety of E3 ligases.
| E3 Ubiquitin Ligase | Recruiter Ligand Type | Example JQ1-PROTAC |
| VHL | Derivatives of the VHL ligand | MZ1 |
| CRBN | Immunomodulatory drugs (IMiDs) like Thalidomide, Pomalidomide (B1683931) | dBET1, ARV-825 |
| DCAF16 | Cysteine-reactive electrophilic fragments | KB02-JQ1 |
| AhR | β-Naphthoflavone (β-NF) | β-NF-JQ1 |
| RNF114 | Covalent ligands (e.g., Nimbolide derivatives) | ML 2-14 |
| IAP | IAP antagonist derivatives | PROTAC 13 |
VHL and CRBN : The most commonly hijacked E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN). JQ1 has been frequently tethered to ligands for both, such as in the well-characterized PROTACs MZ1 (VHL-based) and dBET1 (CRBN-based). acs.orgnih.gov
DCAF16 : A chemical proteomics approach identified an electrophilic fragment, KB02, that covalently engages the DCAF16 E3 ligase. nih.govcancer-research-network.com The resulting PROTAC, KB02-JQ1, was shown to effectively degrade BRD4 by recruiting DCAF16, expanding the repertoire of usable E3 ligases. nih.govcancer-research-network.comnorthwestern.edu
AhR : The Aryl Hydrocarbon Receptor (AhR) E3 ligase has also been recruited by JQ1-based PROTACs. The molecule β-NF-JQ1 uses β-naphthoflavone as an AhR ligand to induce the degradation of BRD proteins. medchemexpress.com
RNF114 and RNF4 : Covalent ligands have been developed to recruit other E3 ligases like RNF114. These recruiters, when linked to JQ1, create potent degraders of BRD4. While RNF4 has been targeted in PROTAC design, specific examples tethered to JQ1 are less common but represent an area of ongoing research.
cIAP1 : JQ1 has been linked to derivatives of IAP (Inhibitor of Apoptosis Proteins) antagonists to create PROTACs that recruit the cIAP1 E3 ligase for BRD4 degradation. nih.gov
Mechanisms of Target Ubiquitination and Proteasomal Degradation
The mechanism of action for a JQ1-based PROTAC is a catalytic process that hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Ternary Complex Formation : The PROTAC molecule first simultaneously binds to the BET protein (e.g., BRD4) via its JQ1 warhead and to an E3 ubiquitin ligase via its recruiter ligand. This brings the target protein and the ligase into close proximity, forming a key ternary complex. nih.gov
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal. youtube.com Structural studies have shown that the PROTAC orients the target in a specific way to expose certain lysines, creating an "ubiquitination zone" that favors the enzymatic transfer.
Proteasomal Degradation : The polyubiquitinated BRD4 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins. researchgate.net The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule itself is not degraded in this process and is released to mediate another round of degradation, allowing it to act catalytically. nih.gov
This degradation is dependent on the proteasome's activity; treatment with proteasome inhibitors like MG132 has been shown to block PROTAC-mediated degradation of BRD4, causing the ubiquitinated protein to accumulate. nih.govcancer-research-network.com
Investigation of PROTAC Selectivity and Efficacy using JQ1 Derivatives
One of the significant advantages of the PROTAC approach over simple inhibition is the potential for enhanced selectivity and efficacy. While JQ1 inhibits multiple members of the BET family (BRD2, BRD3, and BRD4), JQ1-based PROTACs can be engineered to selectively degrade one member over the others. nih.gov
Selectivity : This enhanced selectivity does not typically arise from the binding affinity of the JQ1 warhead itself, but rather from the stability and conformation of the ternary complex formed between the BET protein, the PROTAC, and the E3 ligase. nih.govscienceopen.com Favorable protein-protein interactions within the complex can stabilize the binding of one BET family member over another, leading to its preferential ubiquitination and degradation. For example, the VHL-based PROTAC MZ1 was shown to preferentially degrade BRD4 over BRD2 and BRD3 at low concentrations. nih.gov
Efficacy : The efficacy of a PROTAC is determined by its ability to induce degradation at low concentrations, often measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. nih.gov The structure of the linker—its length, rigidity, and attachment points—is a critical determinant of efficacy, as it dictates the geometry of the ternary complex. rsc.org Extensive structure-activity relationship (SAR) studies are often performed on JQ1-based PROTACs, modifying the linker and E3 ligase ligand to optimize degradation potency. nih.gov For instance, the PROTAC ARV-825, which links JQ1 to a pomalidomide derivative for CRBN recruitment, is a highly potent degrader of BET proteins.
Proteasome Interactome Mapping
This compound and other JQ1-based PROTACs are valuable tools for advanced chemical biology techniques designed to map protein interactions within the cell. One such technique is ProteasomeID , which aims to identify proteins that interact with the proteasome, including endogenous substrates and those induced by small molecules.
This method involves fusing a promiscuous biotin ligase to a subunit of the proteasome. This engineered proteasome then biotinylates any proteins that come into its immediate proximity (~10 nm). These biotin-tagged proteins can then be isolated and identified using mass spectrometry.
In the context of PROTAC research, a JQ1-based PROTAC like KB02-JQ1 can be introduced to cells expressing the biotin ligase-tagged proteasome. The PROTAC brings its target, BRD4, to the proteasome for degradation. This induced proximity results in the biotinylation of BRD4 by the engineered proteasome, allowing it to be identified as a specific substrate of the PROTAC. This technique provides a powerful way to confirm that a PROTAC is functioning as intended and to discover other proteins that may be affected by the treatment.
Structure Activity Relationship Sar Studies and Structure Guided Design of Biotin Jq1 Analogs for Research Applications
Optimization of Linker Lengths and Chemistries for Probe Design
The design of biotinylated probes like Biotin-JQ1 requires careful consideration of the linker connecting the JQ1 moiety to the biotin (B1667282) tag. The linker's length and chemical composition are critical factors that influence the probe's ability to effectively bind its target protein and interact with detection or capture systems, such as avidin-coated beads used in affinity pulldown experiments. tuat.ac.jp An inadequately designed linker, either too short or too rigid, can sterically hinder the simultaneous binding of the probe to both the target protein and the capture matrix, thereby reducing capture efficiency. tuat.ac.jp Conversely, while longer or more flexible linkers might seem advantageous, their impact on affinity pulldown experiments is not always straightforward to predict. tuat.ac.jp
Research into JQ1 conjugates, including those incorporating biotin, has explored various linker types and lengths. Studies involving bifunctional molecules, such as PROTACs or dual inhibitors based on JQ1, have investigated the effect of linkers composed of polyethylene (B3416737) glycol (PEG), alkyl chains, or amino acid derivatives. acs.org These studies highlight that linker length and flexibility can significantly affect the potency and efficacy of the resulting conjugate. acs.org For biotinylated probes specifically, optimizing linker length and the position of biotin attachment are essential for maximizing their utility in applications like affinity purification and target identification. tuat.ac.jp, researchgate.net While some JQ1-bifunctional analogues have shown low sensitivity to linker length in certain cellular assays, the general principle of linker optimization for effective probe design remains important. nih.gov, researchgate.net
Stereoselective Inhibition Studies with JQ1 Enantiomers and Derivatives
JQ1 exists as a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The (+)-JQ1 enantiomer is the potent and active form responsible for inhibiting BET bromodomains. invivochem.com, bpsbioscience.com, nih.gov, medchemexpress.com In contrast, the (-)-JQ1 stereoisomer is significantly less active or shows minimal interaction with these bromodomains. bpsbioscience.com, nih.gov, medchemexpress.com Comparative studies evaluating the inhibitory activity (e.g., through IC50 values) clearly demonstrate the marked difference in potency between the two enantiomers. nih.gov
This stereoselectivity is a crucial aspect of JQ1's interaction with the chiral binding pocket of bromodomains. The specific three-dimensional orientation of the (+)-JQ1 molecule is necessary to achieve the optimal interactions, such as the hydrogen bond with the conserved asparagine residue, required for high-affinity binding and effective inhibition. The inactivity of the (-)-JQ1 enantiomer underscores the stringency of the bromodomain binding site's structural requirements. The development of stereoselective synthetic routes has been important for obtaining enantiopure JQ1 derivatives, allowing for precise studies of their interactions and the design of analogs with tailored selectivity profiles, including those targeting specific bromodomains like BRDT-BD1 versus BRDT-BD2. pnas.org, researchgate.net, rsc.org The stereochemistry at the diazepine (B8756704) ternary center of JQ1 and its derivatives is particularly important for their activity. researchgate.net
Biophysical Characterization of this compound Analogues
Biophysical techniques are indispensable for characterizing the binding properties of this compound and its analogs to bromodomains and understanding their molecular interactions. Assays such as AlphaScreen and Differential Scanning Fluorimetry (DSF) are commonly employed. acs.org, acs.org, nih.gov, pnas.org, pnas.org, rsc.org
AlphaScreen competition assays utilizing biotinylated JQ1 as a ligand are widely used to measure the inhibitory potency (IC50) and binding affinity of other compounds that compete for the same binding site on bromodomains. acs.org, pnas.org, pnas.org This method allows for the quantitative assessment of how effectively an analog displaces this compound from its target.
DSF provides information on the thermal stability of proteins and can indicate ligand binding. The binding of JQ1 or its analogs to a bromodomain typically results in a measurable increase in the protein's melting temperature (ΔTm), signifying a stabilizing interaction. nih.gov, pnas.org
Co-crystal structures of bromodomains in complex with JQ1 or its derivatives offer high-resolution details of the binding mode, specific interactions, and conformational changes upon ligand binding. acs.org, acs.org, nih.gov, rsc.org These structures are invaluable for structure-guided design efforts.
Beyond in vitro biochemical assays, cellular target engagement studies, such as NanoBRET or those employing PROTAC-based systems, are used to assess the binding of JQ1 analogs to bromodomains within living cells. pnas.org, pnas.org, nih.gov
Biotinylated JQ1 is particularly useful in affinity pulldown experiments, where its high affinity for avidin (B1170675) allows for the isolation and purification of bound target proteins from cell lysates. tuat.ac.jp, researchgate.net, nih.gov, researchgate.net Coupled with mass spectrometry-based proteomic analysis, this approach enables the unbiased identification and mapping of proteins that interact with JQ1 or its analogs in a cellular context. nih.gov, researchgate.net Furthermore, biotinylated JQ1 has been successfully applied in Chem-map, a technique for mapping the genome-wide binding sites of small molecules. nih.gov
These biophysical characterization methods collectively provide a comprehensive understanding of how this compound and its analogs interact with their targets, guiding the design and optimization of these probes for specific research applications.
Future Directions and Emerging Research Avenues for Biotin Jq1 and Its Derivatives
Expanding the Scope of Target Identification and Interactome Mapping
The primary application of Biotin-JQ1 has been in affinity-based proteomics to pull down and identify interacting proteins. Future research is expanding this scope from identifying singular, high-affinity targets to mapping the broader, dynamic protein-protein interaction networks, or "interactomes," that are modulated by JQ1 in a cellular context.
Advanced methods are moving beyond simple pull-down assays towards in-situ mapping within living cells. Techniques like the Biotin (B1667282) Targeting Chimera (BioTAC) system utilize bifunctional molecules that link JQ1 to a recruiter for a proximity labeling enzyme, such as miniTurboID. nih.govresearchgate.net This approach allows for the biotinylation of not only the direct target of JQ1 (e.g., BRD4) but also the nearby proteins that form a complex with it. nih.gov By varying the labeling time, researchers can expand the labeling radius to capture both immediate binders and more distal or transient interactors. researchgate.net For example, time-course proteomics experiments using a JQ1-based BioTAC identified known BET interactors involved in complexes like P-TEFb, TFIID, and the NuRD complex. nih.gov
Another innovative method, termed Drug-ID , conjugates a chloroalkane-modified JQ1 (CA-JQ1) to a Halo-tag fused with a biotin ligase (e.g., BASU). nih.govresearchgate.net This system enables the targeted biotinylation of the JQ1-bound proteome directly inside living cells at pharmacologically relevant concentrations. nih.gov These approaches provide a more native and dynamic picture of the drug's interactome compared to traditional methods that rely on cell lysates or UV crosslinking. nih.gov Furthermore, combining biotinylated JQ1 with techniques like the cellular thermal shift assay (CETSA) has proven effective in identifying and validating novel, direct interactors, such as the pioneer factor FOXA1, expanding the known target space of JQ1 beyond BET proteins. nih.gov
These advancements are critical for understanding both the on-target efficacy and the off-target effects of BET inhibitors, revealing how these compounds rewire protein complexes to exert their biological effects.
Development of Next-Generation Chemical Probes for Diverse Biological Questions
The foundational concept of this compound is being significantly enhanced through the design of sophisticated, next-generation chemical probes. These new tools offer greater precision, temporal control, and suitability for a wider range of biological applications, including in vivo studies.
The development of bifunctional molecules is a key area of progress. As seen with the BioTAC system, these probes consist of the JQ1 pharmacophore linked to a molecule that recruits a proximity labeling enzyme. nih.gov This modular design allows for flexibility in the choice of the labeling enzyme (e.g., BioID, TurboID, miniTurboID) to control the speed and radius of biotinylation. researchgate.net
Other emerging platforms are exploring different activation and labeling chemistries. For example, Electroaffinity Labeling (ECAL) utilizes a JQ1 probe equipped with a diazirine (DZE) photoreactive group and a desthiobiotin tag. chemrxiv.org This technique uses electrochemical activation to initiate covalent labeling of nearby proteins in living cells, offering a novel method for controlling the labeling event. In studies, a JQ1-DZE-desthiobiotin probe successfully enriched for the known targets BRD2 and BRD4 in HCT116 cells. chemrxiv.org
Another approach involves modifying JQ1 for covalent attachment to engineered protein tags. The Drug-ID method uses a JQ1 probe modified with a chloroalkane (CA-JQ1) that specifically and covalently binds to a Halo-tag fused to a biotin ligase. nih.govresearchgate.net This ensures that the biotinylation activity is precisely localized to the site of drug binding. These next-generation probes are overcoming the limitations of earlier techniques, such as the need for UV irradiation in photoaffinity labeling, and are compatible with in vivo applications, opening avenues for tissue-specific interactome mapping. nih.gov
Table 1: Comparison of JQ1-Based Chemical Probes for Interactome Studies
| Probe Type | Key Components | Mechanism of Action | Key Advantages | References |
|---|---|---|---|---|
| This compound | JQ1 linked to biotin | Affinity purification (pull-down) of binding proteins from cell lysates. | Simple, direct identification of binders. | medchemexpress.comnih.gov |
| JQ1 BioTAC | JQ1 linked to a recruiter molecule (orthoAP1867) | Recruits a proximity labeling enzyme (e.g., miniTurbo-FKBP12F36V) to the JQ1 binding site for in-situ biotinylation. | Maps protein complexes in live cells; tunable labeling radius. | nih.govresearchgate.net |
| CA-JQ1 | JQ1 linked to a chloroalkane (CA) tag | Covalently binds to a Halo-tag fused to a biotin ligase (e.g., BASU), localizing biotinylation activity. | Live-cell interactome mapping; no UV required; suitable for in vivo use. | nih.govresearchgate.net |
| JQ1-DZE-desthiobiotin | JQ1 linked to a diazirine (DZE) and desthiobiotin | Electrochemical activation triggers the diazirine to covalently label proximal proteins. | Novel, controlled activation method for live-cell labeling. | chemrxiv.org |
| JQ1-btn (for Chem-map) | JQ1 linked to biotin | Used with a pA-Tn5 transposome pre-complexed with an anti-biotin antibody to map genomic binding sites. | Maps drug-binding sites directly on chromatin in cells. | nih.gov |
Integration with Multi-Omics Data for Comprehensive Biological Insights
A significant future direction is the integration of data from this compound-based chemoproteomics with other "omics" datasets to build a comprehensive, systems-level understanding of drug action. Identifying the proteins that JQ1 interacts with is the first step; the next is to understand the downstream functional consequences of these interactions on the genome, epigenome, and transcriptome.
A powerful example of this integration is the coupling of proximity biotinylation with genomic targeting technologies like CRISPR-Cas9. biorxiv.org By fusing a biotin ligase (e.g., TurboID, UltraID) to a catalytically dead Cas9 (dCas9), researchers can target the biotinylation machinery to a specific genomic locus, such as the MYC promoter. biorxiv.org Subsequent treatment with JQ1 allows for the precise characterization of how the drug displaces BET proteins and reorganizes the local chromatin proteome at that specific gene. This approach directly links the drug's protein-level interactions with locus-specific changes in the chromatin environment. biorxiv.org
Similarly, the Chem-map technique uses a biotinylated JQ1 probe (JQ1-btn) to map the genome-wide binding sites of the drug directly on chromatin in permeabilized cells. nih.gov When this data is overlaid with CUT&Tag data for the primary target BRD4, it confirms that JQ1 binding sites overwhelmingly co-localize with its target protein on the genome. nih.gov
Furthermore, the proteomics data generated from this compound studies can be integrated with transcriptomics and drug screening data. nih.gov By identifying the proteins and pathways modulated by JQ1 and correlating this with changes in gene expression and cellular phenotypes, researchers can build integrated interaction networks. This allows for the prioritization of key genes and pathways that are not only affected by the drug but are also functionally relevant, potentially highlighting new therapeutic targets or mechanisms of drug resistance. nih.gov This multi-omics approach moves the field from a protein-centric view to a holistic, network-level understanding of the biological impact of this compound and related compounds.
Q & A
Q. What is the molecular mechanism of Biotin-JQ1 in targeting BRD4, and how does its biotinylation influence experimental applications?
Answer: this compound is a biotinylated derivative of the BET bromodomain inhibitor JQ1. It binds with high affinity to the bromodomains of BRD4, disrupting interactions with acetylated histones and downregulating oncogene expression (e.g., MYC). The biotin tag enables affinity-based applications such as pull-down assays, proteomics, or cellular imaging via streptavidin conjugates . When designing experiments, ensure proper validation of target engagement using competitive assays with unmodified JQ1 to confirm specificity .
Q. What are the standard protocols for assessing this compound efficacy in in vitro cancer models?
Answer:
- Cell lines: Use BRD4-dependent models (e.g., MM1.S multiple myeloma cells).
- Dose range: Test concentrations from 0.1 nM to 100 μM, with an expected EC₅₀ of ~0.4 μM for proliferation inhibition .
- Duration: Incubate for 72 hours to observe significant effects on cell viability.
- Controls: Include untreated cells, vehicle controls (DMSO), and a non-biotinylated JQ1 control to isolate biotin-specific artifacts . Quantify results using ATP-based viability assays (e.g., CellTiter-Glo) and validate via Western blot for MYC protein downregulation .
Q. What key controls are essential when using this compound in pull-down assays?
Answer:
- Competition controls: Pre-incubate lysates with excess unmodified JQ1 to block this compound binding, confirming target specificity.
- Streptavidin-only controls: Omit this compound to identify non-specific streptavidin interactions.
- Negative cell lines: Use BRD4-deficient cells to rule out off-target binding.
- Mass spectrometry validation: Identify pulled-down proteins via LC-MS/MS and cross-reference with BRD4 interactome databases .
Q. How should researchers validate this compound stability and storage conditions?
Answer:
- Storage: Aliquot and store at -80°C in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles.
- Stability testing: Preform LC-MS before/after experiments to confirm compound integrity.
- Bioactivity checks: Compare dose-response curves in MM1.S cells across storage durations to detect potency loss .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported EC₅₀ values for this compound across cell lines?
Answer:
- Assay optimization: Standardize cell density, serum concentration, and incubation time. BRD4 expression levels vary by cell type; quantify via qPCR/Western blot and normalize EC₅₀ to BRD4 abundance .
- Data normalization: Use Z-factor metrics to assess assay robustness. Include internal controls (e.g., JQ1) in each experiment to control for batch effects .
- Meta-analysis: Compare results with published datasets (e.g., Cancer Cell Line Encyclopedia) to identify lineage-specific sensitivities .
Q. What strategies optimize this compound delivery in in vivo studies with low bioavailability?
Answer:
- Formulation: Use nanoparticle encapsulation (e.g., PLGA) or lipid-based carriers to enhance solubility and tumor targeting.
- Dosing regimen: Employ intermittent high-dose schedules to mimic in vitro efficacy while reducing toxicity.
- Pharmacokinetic monitoring: Measure plasma/tissue concentrations via LC-MS/MS and correlate with tumor BRD4 occupancy using immunohistochemistry .
Q. How can this compound be integrated with CRISPR screens to identify synthetic lethal partners in cancer?
Answer:
- Combined workflow: Treat cells with this compound (IC₇₀) and perform genome-wide CRISPR knockout.
- Data analysis: Identify genes whose knockout enhances cell death (synergistic) or resistance (antagonistic). Use MAGeCK or BAGEL algorithms for hit prioritization.
- Validation: Confirm hits via siRNA/rescue experiments and pathway enrichment analysis (e.g., KEGG) to map synthetic lethal networks .
Q. What statistical methods address variability in this compound dose-response data across replicate experiments?
Answer:
- Normalization: Express viability as a percentage of vehicle-treated controls.
- Model fitting: Use nonlinear regression (e.g., log(inhibitor) vs. response in Prism) with constraints for Hill slope and bottom/top plateaus.
- Error propagation: Apply bootstrapping or Monte Carlo simulations to calculate 95% confidence intervals for EC₅₀ values. Report R² values to assess model fit .
Q. How can researchers assess off-target effects of this compound in epigenetic profiling studies?
Answer:
- Proteomic profiling: Combine affinity pull-downs with tandem mass tagging (TMT) to compare this compound interactomes vs. JQ1-treated samples.
- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of BRD4 vs. unrelated proteins to confirm target selectivity.
- RNA-seq: Compare transcriptomic signatures of this compound and BRD4 siRNA to distinguish on-target vs. off-target gene regulation .
Q. What methodologies confirm this compound’s penetration into 3D tumor spheroids or patient-derived organoids?
Answer:
- Imaging: Use confocal microscopy with streptavidin-Alexa Fluor conjugates to visualize this compound distribution in spheroids.
- LC-MS/MS quantification: Normalize intracellular concentrations to spheroid volume (calculated via bright-field imaging).
- Functional validation: Corrogate with a BRD4-dependent reporter (e.g., MYC-luciferase) to confirm target engagement in deep layers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
